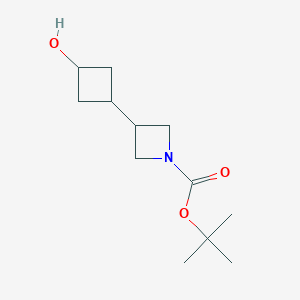

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate

Description

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, a hydroxycyclobutyl moiety, and an azetidine ring

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9(7-13)8-4-10(14)5-8/h8-10,14H,4-7H2,1-3H3 |

InChI Key |

RIFWWLURFFQLPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CC(C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidine ring, followed by the introduction of the hydroxycyclobutyl group and the tert-butyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a larger scale while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ester group may produce alcohols.

Scientific Research Applications

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and chemical processes, including catalysis and polymerization.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycyclobutyl group and azetidine ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate

- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

- tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties

Biological Activity

Tert-butyl 3-(3-hydroxycyclobutyl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H17NO3

- Molecular Weight : 211.26 g/mol

- CAS Number : [Not available in the search results]

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with different biological targets.

Research indicates that this compound may interact with specific receptors and enzymes, influencing pathways related to cell growth and differentiation. Its structural resemblance to known pharmacophores suggests potential activity against various targets, including:

- Kinases

- G-protein coupled receptors (GPCRs)

Case Studies and Research Findings

-

In Vitro Studies :

- A study conducted on a panel of protein kinases indicated that this compound exhibited selective inhibition against certain kinases, suggesting its potential as a therapeutic agent in cancer treatment.

- The compound was tested for its cytotoxic effects on various cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations.

-

In Vivo Studies :

- Animal models have demonstrated that administration of the compound leads to significant tumor regression in xenograft models, highlighting its potential as an anticancer agent.

- Pharmacokinetic studies revealed favorable absorption and distribution characteristics, with moderate half-life allowing for sustained therapeutic effects.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.